molecular formula C7H5Br2N3O B1435384 3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine CAS No. 1934625-19-0

3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1435384
CAS No.: 1934625-19-0
M. Wt: 306.94 g/mol
InChI Key: GCIOMQVVVZDNMI-UHFFFAOYSA-N
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Description

3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1934625-19-0) is a heterocyclic compound featuring a fused pyrazolo[4,3-c]pyridine core substituted with bromine atoms at positions 3 and 7 and a methoxy group at position 3. Its molecular formula is C₇H₅Br₂N₃O (MW: 306.94), and it is typically stored under inert atmosphere at 2–8°C to ensure stability . The compound exhibits moderate hazards (H302: harmful if swallowed; H315: skin irritation; H319: eye irritation) and requires careful handling .

Pyrazolo[4,3-c]pyridines are structurally analogous to purine bases, making them pharmacologically relevant scaffolds for drug discovery .

Properties

IUPAC Name

3,7-dibromo-4-methoxy-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2N3O/c1-13-7-4-5(3(8)2-10-7)11-12-6(4)9/h2H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIOMQVVVZDNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C2=NNC(=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The biological activity of pyrazolopyridines can vary widely depending on the specific substituents present at various positions on the pyrazole and pyridine rings . Therefore, without specific study results, it’s difficult to predict the exact mechanism of action, biochemical pathways involved, pharmacokinetics, and effects of “3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine”.

Biological Activity

3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS No. 1934625-19-0) is a synthetic compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiviral properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7_7H5_5Br2_2N3_3O
  • Molecular Weight : 306.94 g/mol
  • Storage Conditions : Inert atmosphere at 2-8°C

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazolo[4,3-c]pyridine derivatives. Specifically, compounds with similar structures have demonstrated efficacy against viruses such as Zika virus and other flaviviruses. For instance, a related compound showed significant antiviral activity with an EC50_{50} value of 4.3 µM and a cytotoxicity CC50_{50} of 58 µM .

Table 1: Antiviral Activity Comparison

CompoundEC50_{50} (µM)CC50_{50} (µM)Selectivity Index
Compound 54.35813.5
Compound 65.1397.6

These findings suggest that modifications in the pyrazolo[4,3-c]pyridine scaffold can lead to enhanced antiviral properties while maintaining lower toxicity levels.

Structure-Activity Relationships (SAR)

The SAR studies on pyrazolo derivatives emphasize the importance of substituent positions and electronic properties in modulating biological activity. The presence of electron-withdrawing groups at specific positions has been shown to improve the antiviral efficacy of these compounds .

Case Studies

  • Zika Virus Inhibition : A study focusing on pyrazolo[3,4-d]pyrimidine derivatives demonstrated that structural modifications could yield compounds with low micromolar antiviral activity against Zika virus . The research indicated that specific substitutions could enhance both potency and selectivity.
  • TBK1 Inhibition : Another investigation identified derivatives of pyrazolo[3,4-b]pyridine as potent inhibitors of TBK1 (TANK-binding kinase 1), which plays a crucial role in immune response regulation . The lead compound exhibited an IC50_{50} value of 0.2 nM, showcasing the potential for pyrazolo derivatives in therapeutic applications related to immune modulation.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between 3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine and related derivatives:

Compound Name Substituents Molecular Weight Key Structural Features
This compound Br (3,7), OMe (4) 306.94 Bromine for reactivity; methoxy for solubility
APcK110 (1H-pyrazolo[3,4-b]pyridine) 3,5-dimethoxyphenyl, 4-fluorophenyl 389.37 Kinase inhibitor; bulky aromatic groups
7-(4-Methoxyphenyl)-2,4,6-triphenyl derivative 4-MeOPh, 2,4,6-Ph 479.54 Suzuki coupling product; antiproliferative
3-Bromo-1H-pyrazolo[4,3-c]pyridine Br (3) 198.02 Simpler brominated analog; synthetic intermediate
4-Bromo-3-(trifluoromethyl)pyridine HBr Br (4), CF₃ (3) 306.92 Electron-withdrawing CF₃; contrasts with OMe

Key Observations :

  • Bromine vs. Trifluoromethyl : Bromine acts as a leaving group for functionalization, whereas trifluoromethyl groups (e.g., in 4-Bromo-3-(trifluoromethyl)pyridine) enhance metabolic stability and lipophilicity .
  • Methoxy vs. Aromatic Groups : The 4-methoxy group in this compound improves solubility compared to bulky aryl substituents in APcK110 or triphenyl derivatives .

Mechanistic Insights :

  • Bromine substituents may hinder membrane permeability due to increased molecular weight, while methoxy groups enhance target binding via hydrogen bonding .

Physicochemical Properties

  • Solubility : Methoxy groups improve aqueous solubility compared to halogenated analogs (e.g., 3-Bromo-1H-pyrazolo[4,3-c]pyridine) .
  • Stability : Bromine atoms increase susceptibility to photodegradation, necessitating storage in inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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